Stavudine sodium

Description

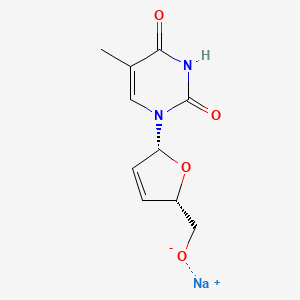

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N2O4.Na/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;/h2-4,7-8H,5H2,1H3,(H,11,14,15);/q-1;+1/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPETYOHVRRLVHG-KZYPOYLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Stavudine Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T), a synthetic thymidine nucleoside analog, is a potent antiretroviral agent against Human Immunodeficiency Virus Type 1 (HIV-1). Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate metabolite, which acts as a competitive inhibitor of HIV-1 reverse transcriptase and a chain terminator of viral DNA synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of stavudine, detailing its metabolic activation, interaction with viral and cellular enzymes, and the experimental methodologies used to elucidate these processes. Quantitative data are presented in structured tables for comparative analysis, and key pathways are visualized through detailed diagrams.

Introduction

Stavudine is a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of antiretroviral drugs.[1][2] Structurally, it is an analog of the naturally occurring deoxynucleoside, thymidine, but lacks the 3'-hydroxyl group on the deoxyribose moiety and contains a double bond between the 2' and 3' carbons.[1] This modification is central to its mechanism of action. Like other NRTIs, stavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[3][4] This guide will delve into the intricate molecular details of stavudine's journey from a prodrug to a potent inhibitor of HIV-1 replication.

Metabolic Activation of Stavudine

The conversion of stavudine to its pharmacologically active form, stavudine triphosphate (d4TTP), is a critical prerequisite for its antiviral activity. This multi-step process is catalyzed by host cellular kinases.

The metabolic activation pathway involves three sequential phosphorylation steps:

-

Stavudine to Stavudine Monophosphate (d4TMP): This initial and rate-limiting step is primarily catalyzed by cytosolic thymidine kinase (TK1).[5][6]

-

Stavudine Monophosphate to Stavudine Diphosphate (d4TDP): d4TMP is subsequently phosphorylated by thymidylate kinase.

-

Stavudine Diphosphate to Stavudine Triphosphate (d4TTP): The final phosphorylation to the active triphosphate form is carried out by nucleoside diphosphate kinases.[7]

The efficiency of this phosphorylation cascade directly influences the intracellular concentration of d4TTP and, consequently, its antiviral potency.

Mechanism of HIV-1 Reverse Transcriptase Inhibition

The active metabolite, d4TTP, exerts its anti-HIV effect through a dual mechanism targeting the viral reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into proviral DNA.

Competitive Inhibition

d4TTP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). This structural similarity allows d4TTP to compete with dTTP for the active site of HIV-1 RT.[3][4] The binding affinity of d4TTP to the RT active site is a key determinant of its inhibitory potency.

DNA Chain Termination

Upon incorporation into the growing viral DNA chain, stavudine acts as a chain terminator.[3][8] The absence of a 3'-hydroxyl group on the dideoxyribose sugar moiety of the incorporated stavudine monophosphate prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide.[8] This premature termination of DNA elongation effectively halts the synthesis of proviral DNA, thereby inhibiting viral replication.[3]

Quantitative Data

The following tables summarize key quantitative parameters related to the mechanism of action of stavudine.

Table 1: Kinetic Parameters for Stavudine Triphosphate (d4TTP) and Natural Substrate (dTTP) with HIV-1 Reverse Transcriptase

| Parameter | Wild-Type RT | M184V Mutant RT | Reference(s) |

| d4TTP Kd (μM) | 48.0 (DNA/DNA template) | 232.3 (DNA/RNA template) | [9] |

| 40.8 (DNA/RNA template) | [9] | ||

| dTTP Kd (μM) | 15.4 (DNA/DNA template) | 77.0 (DNA/DNA template) | [9] |

| 67.1 (DNA/RNA template) | 143.9 (DNA/RNA template) | [9] | |

| d4TTP kpol (s-1) | 16.0 (DNA/DNA template) | Not specified | [9] |

| 18.4 (DNA/RNA template) | [9] | ||

| dTTP kpol (s-1) | 22.6 (DNA/DNA template) | 22.6 (DNA/DNA template) | [9] |

| 65.0 (DNA/RNA template) | Not specified | [9] |

Table 2: In Vitro Anti-HIV-1 Activity of Stavudine

| Cell Type | HIV-1 Isolate | IC50 (μM) | Reference(s) |

| Peripheral Blood Mononuclear Cells (PBMCs) | Wild-Type | 0.009 - 4 | [10] |

| H9 Cells | Wild-Type | 0.005 - 0.1 | [11] |

| CEM-SS Cells | Wild-Type | 0.009 | [11] |

Table 3: Intracellular Concentrations of Stavudine Triphosphate (d4TTP) in Peripheral Blood Mononuclear Cells (PBMCs) of HIV-Infected Patients

| Stavudine Dose | Peak Concentration (fmol/106 cells) | Trough Concentration (fmol/106 cells) | Reference(s) |

| 40 mg twice daily (adults) | 46.6 | 17.3 | [12] |

| 20 mg twice daily (adults) | 28.4 | 13.0 | [12] |

| 0.5 mg/kg twice daily (children, predicted) | 23.9 | 14.8 | [12] |

| Zidovudine-treated patients (d4TTP measured) | 3 - 38.5 | Not specified | [1][13] |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Unlabeled dTTP

-

Stavudine triphosphate (d4TTP) or other inhibitors

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a mixture of [³H]-dTTP and unlabeled dTTP.

-

Add varying concentrations of the inhibitor (d4TTP) to the reaction mixture.

-

Initiate the reaction by adding a known amount of HIV-1 RT.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Thymidine Kinase (TK) Activity Assay

This assay quantifies the phosphorylation of thymidine or its analogs by thymidine kinase.

Materials:

-

Cell lysate or purified thymidine kinase

-

[³H]-Thymidine or [³H]-Stavudine

-

ATP

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

DEAE-cellulose paper discs

-

Wash buffers (e.g., ammonium formate, ethanol)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and [³H]-thymidine or [³H]-stavudine.

-

Initiate the reaction by adding the cell lysate or purified TK.

-

Incubate the reaction at 37°C for a specific time.

-

Spot an aliquot of the reaction mixture onto DEAE-cellulose paper discs.

-

Wash the discs with ammonium formate to remove unphosphorylated substrate and then with ethanol.

-

Dry the discs and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity, which corresponds to the amount of phosphorylated product, using a scintillation counter.

-

Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.

DNA Chain Termination Assay (Sanger Sequencing Principle)

This assay demonstrates the ability of a nucleoside analog to terminate DNA synthesis.[14][15][16]

Materials:

-

Single-stranded DNA template

-

DNA primer

-

DNA polymerase (e.g., Klenow fragment or HIV-1 RT)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Dideoxynucleoside triphosphate (ddTTP) as a control chain terminator

-

Stavudine triphosphate (d4TTP)

-

Radiolabeled dNTP (e.g., [α-³²P]dATP)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Urea (for denaturing gel)

-

Autoradiography film or phosphorimager

Procedure:

-

Set up four separate reaction tubes, each containing the DNA template, primer, DNA polymerase, and all four dNTPs (one of which is radiolabeled).

-

To each of the four tubes, add a limited amount of one of the following: ddATP, ddCTP, ddGTP, or ddTTP. This will serve as the standard sequencing ladder.

-

Set up a fifth reaction tube containing the same components as in step 1, but instead of a ddNTP, add d4TTP.

-

Incubate all reaction tubes to allow for DNA synthesis and chain termination.

-

Stop the reactions and denature the DNA fragments.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel to separate the DNA fragments by size.

-

Visualize the fragments by autoradiography or phosphorimaging. The presence of terminated fragments in the d4TTP lane, corresponding to thymidine positions in the sequence, confirms its chain-terminating activity.

Mitochondrial Toxicity

A significant adverse effect associated with long-term stavudine therapy is mitochondrial toxicity.[17] This toxicity is primarily attributed to the inhibition of human mitochondrial DNA polymerase γ (pol γ) by d4TTP.[17] Pol γ is the sole enzyme responsible for the replication of mitochondrial DNA (mtDNA).[18] Inhibition of pol γ leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction, which can manifest clinically as lactic acidosis, hepatic steatosis, and lipoatrophy.[17]

Table 4: Stavudine-Induced Mitochondrial DNA (mtDNA) Depletion

| Cell/Tissue Type | Stavudine Concentration/Dose | mtDNA Depletion | Reference(s) |

| 3T3-F442a cells (adipocytes) | 10 µM | Significant depletion | [3][19] |

| Human Adipose Tissue | Chronic therapy | Significant depletion | [20] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Chronic therapy | Depletion observed | [20] |

| Lean Mice (liver and skeletal muscle) | 500 mg/kg/day for 6 weeks | Significant depletion | [7] |

| Obese Mice (white adipose tissue) | 100 mg/kg/day | Depletion observed | [7] |

Conclusion

Stavudine sodium's mechanism of action is a well-defined, multi-stage process that begins with its cellular uptake and culminates in the termination of HIV-1 DNA synthesis. Its efficacy is a direct result of the efficient intracellular phosphorylation to its active triphosphate form and the subsequent competitive inhibition and chain termination of viral reverse transcriptase. A thorough understanding of these molecular events, supported by the quantitative data and experimental protocols presented in this guide, is essential for the rational design of novel antiretroviral agents and the optimization of existing therapeutic strategies. Furthermore, an appreciation of the mechanisms underlying its associated toxicities, particularly mitochondrial dysfunction, is crucial for the development of safer antiretroviral therapies.

References

- 1. Significant levels of intracellular stavudine triphosphate are found in HIV-infected zidovudine-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine [natap.org]

- 3. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Severity of NRTI-mediated mitochondrial toxicity differs in blood and fat cells | aidsmap [aidsmap.com]

- 6. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of human mitochondrial DNA using a real-time PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 9. Mechanism of Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase by a Stavudine Analogue, 4′-Ethynyl Stavudine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Estimation of Intracellular Concentration of Stavudine Triphosphate in HIV-Infected Children Given a Reduced Dose of 0.5 Milligrams per Kilogram Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Significant levels of intracellular stavudine triphosphate are found in HIV-infected zidovudine-treated patients | Scilit [scilit.com]

- 14. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA Sequence Determination Using Dideoxy Analogs | Springer Nature Experiments [experiments.springernature.com]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. Stavudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. R964C Mutation of DNA Polymerase γ Imparts Increased Stavudine Toxicity by Decreasing Nucleoside Analog Discrimination and Impairing Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Upregulatory mechanisms compensate for mitochondrial DNA depletion in asymptomatic individuals receiving stavudine plus didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Stavudine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stavudine (2',3'-didehydro-3'-deoxythymidine), commonly known as d4T, is a synthetic thymidine nucleoside analogue with potent activity against the Human Immunodeficiency Virus (HIV). Initially synthesized as a potential anticancer agent, its profound antiretroviral properties were later discovered, leading to its approval as a key component of early combination antiretroviral therapy. This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical synthesis, and key clinical data of stavudine. Detailed experimental protocols for a modern, multistep continuous flow synthesis are provided, alongside structured tables summarizing its pharmacokinetic, efficacy, and toxicity profiles. Visual diagrams of its molecular mechanism and synthesis workflow are included to facilitate a deeper understanding for research and development professionals.

Discovery and Historical Context

Stavudine was first synthesized in 1966 by Jerome Horwitz at the Michigan Cancer Foundation. The initial goal of this research was the development of novel anticancer agents by creating "fraudulent nucleosides" designed to disrupt cellular replication. However, stavudine did not show promise in this area and was subsequently shelved.

Decades later, during the height of the AIDS epidemic in the 1980s, researchers sought compounds capable of inhibiting HIV's reverse transcriptase enzyme. William Prusoff and his team at Yale University revisited Horwitz's earlier work and discovered the potent anti-HIV activity of stavudine.[1] Following this pivotal discovery, Bristol-Myers Squibb developed the drug under the brand name Zerit®, and it received approval from the U.S. Food and Drug Administration (FDA) in 1994 for the treatment of HIV-1 infection.[1] It became the fourth antiretroviral drug approved for this indication. While its use has been largely phased out in first-line therapy in many regions due to long-term toxicities, it played a crucial role in the management of HIV/AIDS for many years.[1]

Mechanism of Action

Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) that acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[2][3] Its mechanism involves several key intracellular steps:

-

Cellular Uptake: Stavudine enters host cells, such as CD4+ T-lymphocytes.

-

Anabolic Phosphorylation: Inside the cell, host cellular kinases sequentially phosphorylate stavudine to its active metabolite, stavudine triphosphate (d4T-TP).[4] The initial conversion to the monophosphate, catalyzed by thymidine kinase, is the rate-limiting step.

-

Competitive Inhibition: Stavudine triphosphate structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). It competes with dTTP for binding to the active site of HIV-1 reverse transcriptase.[3]

-

DNA Chain Termination: Once incorporated into the growing viral DNA strand, stavudine triphosphate halts further elongation.[2] This is because stavudine lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming deoxynucleotide, effectively terminating the DNA chain.[3]

This premature termination of viral DNA synthesis prevents the completion of the reverse transcription process, thereby inhibiting the replication of the HIV virus.[1]

References

- 1. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of stavudine on human immunodeficiency virus type 1 virus load as measured by quantitative mononuclear cell culture, plasma RNA, and immune complex-dissociated antigenemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low dose versus high dose stavudine for treating people with HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gilead.com [gilead.com]

Stavudine Sodium: A Comprehensive Technical Guide on its Chemical Properties and Structure

Stavudine, a synthetic thymidine nucleoside analog, is a potent antiretroviral agent used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of stavudine sodium, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Stavudine is chemically known as 2',3'-didehydro-3'-deoxythymidine.[3] The sodium salt form, this compound, is often utilized in research and pharmaceutical formulations.

Chemical Structure of Stavudine:

Physicochemical Properties

The physicochemical properties of stavudine and its sodium salt are summarized below. These properties are crucial for its formulation, delivery, and biological activity.

General Properties

| Property | Value | Source |

| Chemical Name | 2',3'-didehydro-3'-deoxythymidine | [3] |

| Synonyms | d4T, Zerit, Sanilvudine | [4] |

| Appearance | White to off-white crystalline solid | [3] |

Tabulated Quantitative Data

Stavudine

| Property | Value |

| CAS Number | 3056-17-5 |

| Molecular Formula | C10H12N2O4 |

| Molecular Weight | 224.2 g/mol |

| Melting Point | 159-160 °C |

| Water Solubility (23 °C) | ~83 mg/mL |

| Propylene Glycol Solubility (23 °C) | ~30 mg/mL |

| n-Octanol/Water Partition Coefficient (23 °C) | 0.144 |

| pKa (Strongest Acidic) | 9.95 |

| pKa (Strongest Basic) | -3 |

| Polar Surface Area | 78.87 Ų |

This compound

| Property | Value |

| CAS Number | 134624-73-0 |

| Molecular Formula | C10H11N2NaO4 |

| Molecular Weight | 246.2 g/mol |

| Solubility | Soluble in DMSO |

Mechanism of Action

Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI).[1] Its antiviral activity is dependent on its intracellular conversion to the active triphosphate form.

Signaling Pathway of Stavudine Activation and Action

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Stavudine - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Stavudine | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stavudine Capsules: Package Insert / Prescribing Info / MOA [drugs.com]

- 6. drugs.com [drugs.com]

- 7. Stavudine | 3056-17-5 [chemicalbook.com]

- 8. This compound | CAS:134624-73-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound (d4T sodium) [myskinrecipes.com]

- 10. Stavudine (sodium) | C10H11N2NaO4 | CID 78358329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound 134624-73-0 | MCE [medchemexpress.cn]

Stavudine Sodium: An In-Depth Technical Guide to its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of Stavudine sodium (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). It delves into its mechanism of action, spectrum of activity against various retroviruses, and the molecular basis of resistance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in virology and drug development.

Mechanism of Action

Stavudine is a synthetic thymidine nucleoside analog that requires intracellular phosphorylation to exert its antiviral effect.[1][2] Cellular kinases, including thymidine kinase, thymidylate kinase, and nucleoside diphosphate kinase, sequentially phosphorylate stavudine to its active triphosphate metabolite, stavudine-5'-triphosphate (d4T-TP).[3][4][5]

d4T-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, competing with the natural substrate, deoxythymidine triphosphate (dTTP).[3][6] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the stavudine molecule prevents the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide.[3][6] This leads to the termination of DNA chain elongation, thereby halting viral replication.[3][6]

Antiviral Activity Spectrum

Stavudine's primary therapeutic application is in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[6] Its activity against other retroviruses has also been investigated.

Human Immunodeficiency Virus (HIV)

Stavudine demonstrates potent activity against various laboratory and clinical isolates of HIV-1.[7] Its efficacy can be influenced by the cell type used in in vitro assays. The 50% effective concentration (EC50) values typically range from nanomolar to low micromolar concentrations.

| Virus/Strain | Cell Line | EC50 (µM) | Reference(s) |

| HIV-1 | |||

| Wild-type (IIIB) | MT-4 | Value not specified, but m = 3.4 | [3] |

| Wild-type (G762-3) | MT-4 | Value not specified | [3] |

| Zidovudine-Resistant (G910-11) | MT-4 | Slight cross-resistance noted | [3] |

| Zidovudine-Resistant (G691-2) | MT-4 | Slight cross-resistance noted | [3] |

| Clinical Isolates (Post-therapy) | PBMC | >4-fold increase in IC50 in some | [8] |

| HIV-2 | |||

| Various Isolates | PBMC | Generally less active than against HIV-1 | [9] |

Note: The "m" value in the table refers to the slope of the dose-effect curve, which provides information about the steepness of the antiviral response.[3]

Other Retroviruses

Stavudine's activity extends to other retroviruses, although generally with lower potency compared to its effect on HIV-1.

| Virus | Finding | IC50 (µM) | Reference(s) |

| Human Endogenous Retrovirus K (HERV-K) | Inhibits reverse transcriptase activity. | Not specified | |

| Long Interspersed Nuclear Element-1 (LINE-1) | Inhibits retrotransposition. | 0.22 | |

| Feline Immunodeficiency Virus (FIV) | Active in vitro. | Not specified | [10] |

| Human T-lymphotropic virus 1 (HTLV-1) | Susceptible in vitro. | Not specified | [11] |

Resistance Mechanisms

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For stavudine, resistance is primarily associated with mutations in the viral reverse transcriptase gene.

-

Thymidine Analogue Mutations (TAMs): These are a series of mutations (e.g., M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E) that are selected for by thymidine analogs like zidovudine and stavudine. TAMs confer cross-resistance to several nucleoside reverse transcriptase inhibitors (NRTIs).

-

Q151M Complex: The Q151M mutation, often accompanied by other mutations, leads to broad cross-resistance to most NRTIs, including stavudine.

-

Insertions at Codon 69: Insertions in the region of codon 69 of the reverse transcriptase can also contribute to resistance against stavudine and other NRTIs.

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the antiviral activity of stavudine.

Cell-Based Antiviral Assay (MT-4 Cells)

This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., IIIB strain)

-

Complete medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

This compound

-

96-well microtiter plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solybilizing solution (e.g., acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed MT-4 cells into a 96-well plate at a density that allows for logarithmic growth over the course of the assay.

-

Prepare serial dilutions of stavudine in complete medium.

-

Add the diluted stavudine to the wells containing the MT-4 cells.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated virus-infected controls.

-

Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add MTT reagent to each well and incubate for a further 4 hours.

-

Add the solubilizing solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This biochemical assay measures the direct inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction buffer

-

Poly(A) template and Oligo(dT) primer

-

Biotin-dUTP and Digoxigenin-dUTP

-

Streptavidin-coated microplate

-

Anti-digoxigenin-peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, poly(A) template, oligo(dT) primer, and the labeled dUTPs.

-

Add serial dilutions of stavudine triphosphate (the active form) to the reaction mixture.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction mixture to allow for DNA synthesis.

-

Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

-

Wash the plate to remove unbound components.

-

Add the anti-digoxigenin-POD conjugate and incubate.

-

Wash the plate again.

-

Add the peroxidase substrate and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

-

A suitable host cell line that forms a monolayer (e.g., HeLa-CD4-LTR-ß-gal)

-

HIV-1 stock

-

Complete medium

-

This compound

-

Agarose or other gelling overlay

-

Fixative (e.g., formaldehyde)

-

Staining solution (e.g., crystal violet or a substrate for a reporter gene like X-Gal)

-

Microscope

Protocol:

-

Seed the host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus and incubate with the cell monolayer to determine the appropriate viral titer that produces a countable number of plaques.

-

Prepare serial dilutions of stavudine.

-

Pre-incubate the virus with the stavudine dilutions.

-

Infect the cell monolayer with the virus-drug mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a medium containing the gelling agent and the corresponding concentration of stavudine.

-

Incubate the plates until plaques are visible.

-

Fix the cells and stain to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the concentration of stavudine that reduces the plaque number by 50% (IC50).[12]

Conclusion

This compound is a potent nucleoside reverse transcriptase inhibitor with a well-defined mechanism of action against HIV-1. Its antiviral spectrum also includes activity against other retroviruses, albeit to a lesser extent. Understanding the nuances of its activity, the mechanisms of resistance, and the experimental methodologies for its evaluation is crucial for the ongoing research and development of novel antiretroviral therapies. This technical guide serves as a foundational resource for professionals in the field, providing detailed information to support further investigation and innovation.

References

- 1. youtube.com [youtube.com]

- 2. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug combinations and effect parameters of zidovudine, stavudine, and nevirapine in standardized drug-sensitive and resistant HIV type 1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lamivudine or stavudine in two- and three-drug combinations against human immunodeficiency virus type 1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of stavudine on human immunodeficiency virus type 1 virus load as measured by quantitative mononuclear cell culture, plasma RNA, and immune complex-dissociated antigenemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stavudine resistance: an update on susceptibility following prolonged therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of Antiviral Drugs against Feline Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiretroviral Therapy in HTLV-1 Infection: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plaque-reduction assays for human and simian immunodeficiency virus neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Stavudine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic and metabolic profile of stavudine (2',3'-didehydro-3'-deoxythymidine, d4T), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Pharmacokinetic Properties

Stavudine exhibits a generally predictable pharmacokinetic profile characterized by rapid oral absorption and elimination primarily through renal excretion. The key pharmacokinetic parameters are summarized in the tables below for various populations.

Data Presentation

Table 1: Pharmacokinetic Parameters of Stavudine in HIV-Infected Adults

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability (F) | 86.4 ± 18.2% | [1][2] |

| Time to Peak Concentration (Tmax) | ~1 hour | [1][3][4] |

| Distribution | ||

| Volume of Distribution (Vd) | 46 ± 21 L | [1] |

| Protein Binding | Negligible | [1] |

| Metabolism | ||

| Primary Pathway | Intracellular phosphorylation | [5] |

| Minor Pathways | Oxidation and Glucuronidation | [5] |

| Elimination | ||

| Elimination Half-life (t½) | 1.15 ± 0.35 hours (IV), 1.6 ± 0.23 hours (oral) | [1] |

| Total Body Clearance | 594 ± 164 mL/min (IV) | [1] |

| Renal Clearance | 237 ± 98 mL/min | [1] |

| Urinary Excretion (% of dose) | ~40% as unchanged drug | [1] |

Table 2: Pharmacokinetic Parameters of Stavudine in Pediatric Patients

| Parameter | Age Group | Value | Reference(s) |

| Oral Bioavailability (F) | 5 weeks to 15 years | 76.9 ± 31.7% | [2] |

| Volume of Distribution (Vd) | 5 weeks to 15 years | 18.5 ± 9.2 L/m² | [2] |

| Apparent Oral Clearance (CL/F) | 5 weeks to 15 years | 9.75 ± 3.76 mL/min/kg | [2] |

| Elimination Half-life (t½) | 5 weeks to 15 years | 0.93 ± 0.31 hours | [2] |

Table 3: Impact of Renal Impairment on Stavudine Pharmacokinetics in Adults

| Creatinine Clearance (CrCl) | Apparent Oral Clearance (mL/min) | Elimination Half-life (hours) | Recommended Dosage (for patients ≥60 kg) | Reference(s) |

| > 50 mL/min | 489 ± 147 | 1.4 ± 0.3 | 40 mg every 12 hours | [6][7] |

| 26-50 mL/min | 232 ± 64 | 3.1 ± 1.0 | 20 mg every 12 hours | [6][7] |

| 10-25 mL/min | 143 ± 46 | 5.5 ± 1.9 | 20 mg every 24 hours | [6][7] |

| Hemodialysis | 120 ± 18 (dialysis clearance) | - | 20 mg every 24 hours (after dialysis) | [2][6] |

Metabolism of Stavudine

The metabolic fate of stavudine is primarily defined by its intracellular anabolic pathway to the active triphosphate form. Catabolic pathways involving oxidation and glucuronidation have been identified as minor routes of elimination.

Anabolic Pathway: Intracellular Phosphorylation

Stavudine, a prodrug, must be activated within the host cell to exert its antiviral effect. This activation occurs through a series of phosphorylation steps, catalyzed by host cellular kinases.[5]

References

- 1. Effect of stavudine on mitochondrial genome and fatty acid oxidation in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jwatch.org [jwatch.org]

- 3. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 4. xenotech.com [xenotech.com]

- 5. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Stavudine Sodium in HIV Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine, a synthetic thymidine nucleoside analog also known as d4T, has historically been a component of antiretroviral therapy for the treatment of HIV-1 infection.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), its role in HIV research remains significant for understanding mechanisms of viral replication, drug resistance, and the development of novel therapeutic strategies.[1][3] This technical guide provides an in-depth overview of stavudine sodium's application in HIV research, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Stavudine is a prodrug that, upon intracellular phosphorylation to its active triphosphate form (stavudine triphosphate), competitively inhibits the HIV-1 reverse transcriptase (RT) enzyme.[2][4] Its incorporation into the growing viral DNA chain leads to premature chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[1] While its clinical use has been limited due to concerns about mitochondrial toxicity, stavudine continues to be a valuable tool in virological and pharmacological research.[5]

Mechanism of Action

Stavudine's antiviral activity is initiated by its conversion to the active metabolite, stavudine triphosphate, by cellular kinases.[2][4] This active form then exerts its inhibitory effect on HIV-1 reverse transcriptase through two primary mechanisms:

-

Competitive Inhibition: Stavudine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the reverse transcriptase enzyme.[4]

-

DNA Chain Termination: Following its incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the stavudine molecule prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation.[1]

The following diagram illustrates the intracellular activation and mechanism of action of stavudine.

Caption: Intracellular activation and mechanism of action of stavudine.

Quantitative Data

The in vitro antiviral activity and cytotoxicity of stavudine have been evaluated in various cell lines against different HIV-1 strains. The following tables summarize key quantitative data.

Table 1: In Vitro Anti-HIV-1 Activity of Stavudine

| Cell Line | HIV-1 Strain | IC50 (µM) | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | Laboratory and Clinical Isolates | 0.009 - 4 | [4] |

| Monocytic Cells | Not Specified | 0.009 - 4 | [4] |

| Lymphoblastoid Cell Lines | Not Specified | 0.009 - 4 | [4] |

| MT-4 Cells | Not Specified | 0.001 - 0.120 (for EC50 of Lamivudine, for comparison) | [6] |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by Stavudine Triphosphate

| Parameter | Value (µM) | Reference |

| Ki (Inhibition Constant) | 0.0083 - 0.032 | [4] |

Ki represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 3: In Vitro Cytotoxicity of Stavudine

| Cell Line | Parameter | Value (µM) | Reference |

| CEM | TC50 | >100 | [7] |

| CEM (Stavudine-resistant) | TC50 | 2.3-fold greater than parental line | [7] |

TC50 (50% toxic concentration) is the concentration of a compound that results in a 50% reduction in cell viability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are representative protocols for key experiments involving stavudine.

Anti-HIV Activity Assay in Cell Culture

This protocol outlines a general method for determining the antiviral efficacy of stavudine against HIV-1 in a cell-based assay.

Objective: To determine the IC50 of stavudine against a specific HIV-1 strain in a susceptible cell line (e.g., MT-4 cells or PBMCs).

Materials:

-

This compound salt

-

Susceptible host cells (e.g., MT-4 cells)

-

HIV-1 viral stock of known titer

-

Complete cell culture medium

-

96-well microtiter plates

-

Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Seed the host cells into a 96-well plate at a predetermined optimal density.

-

Compound Dilution: Prepare a series of dilutions of stavudine in complete culture medium.

-

Infection: Infect the cells with the HIV-1 viral stock at a specific multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add the different concentrations of stavudine to the appropriate wells. Include control wells with virus-infected cells without the drug (virus control) and uninfected cells without the drug (cell control).

-

Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Quantify the amount of viral replication by measuring the level of a viral protein, such as the p24 antigen, using an ELISA kit.

-

Data Analysis: Calculate the percentage of viral inhibition for each stavudine concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for an anti-HIV activity assay.

HIV-1 Reverse Transcriptase Inhibition Assay

This is a cell-free assay to directly measure the inhibitory effect of stavudine triphosphate on the enzymatic activity of HIV-1 RT.

Objective: To determine the Ki of stavudine triphosphate for HIV-1 reverse transcriptase.

Materials:

-

Stavudine triphosphate

-

Recombinant HIV-1 reverse transcriptase

-

A template-primer (e.g., poly(rA)-oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dTTP

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

-

Microcentrifuge tubes or 96-well plates

-

Method for detecting DNA synthesis (e.g., scintillation counting for radiolabeled nucleotides or fluorescence detection)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or well of a plate, combine the reaction buffer, template-primer, and a fixed concentration of HIV-1 RT.

-

Inhibitor Addition: Add varying concentrations of stavudine triphosphate to the reaction mixtures. Include a control reaction with no inhibitor.

-

Initiation of Reaction: Start the reaction by adding the dNTP mix, including the labeled dTTP.

-

Incubation: Incubate the reaction at 37°C for a specific period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection of DNA Synthesis: Precipitate the newly synthesized DNA and quantify the amount of incorporated labeled nucleotide using an appropriate method (e.g., scintillation counter).

-

Data Analysis: Determine the rate of DNA synthesis at each inhibitor concentration. The Ki value can be calculated using enzyme kinetic models, such as the Michaelis-Menten equation, and plotting the data using methods like the Lineweaver-Burk plot.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of stavudine on a given cell line.[8][9]

Objective: To determine the CC50 of stavudine.

Materials:

-

This compound salt

-

Cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Compound Treatment: Add serial dilutions of stavudine to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plates for a period equivalent to that of the antiviral assay (e.g., 3-5 days).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each stavudine concentration relative to the cell control. The CC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mitochondrial Toxicity

A significant aspect of stavudine research is its associated toxicity, primarily mitochondrial toxicity.[5] This is thought to be caused by the inhibition of mitochondrial DNA polymerase gamma by stavudine triphosphate.[10] Inhibition of this enzyme leads to depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation, and can result in adverse effects such as lactic acidosis, pancreatitis, and peripheral neuropathy.[5]

Caption: Simplified pathway of stavudine-induced mitochondrial toxicity.

Conclusion

This compound, despite its diminished clinical role, remains a cornerstone for in vitro HIV research. Its well-characterized mechanism of action provides a valuable reference point for the evaluation of new antiretroviral compounds. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to design and interpret studies aimed at furthering our understanding of HIV virology and developing safer and more effective therapeutic interventions. The continued investigation into the nuances of its antiviral activity and toxicity mechanisms will undoubtedly contribute to the broader field of antiretroviral drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Comparison of metabolism and in vitro antiviral activity of stavudine versus other 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]

An In-depth Technical Guide to Stavudine as a Nucleoside Reverse Transcriptase Inhibitor

Introduction

Stavudine, also known as d4T, is a potent synthetic thymidine nucleoside analog belonging to the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[1][2][3] Historically, it has played a significant role in the management of Human Immunodeficiency Virus (HIV) infection since its FDA approval in 1994.[1] It functions by inhibiting the HIV reverse transcriptase enzyme, which is critical for the virus to replicate its genetic material.[3][4] However, due to a significant toxicity profile, particularly mitochondrial toxicity, its use has been largely phased out in favor of safer alternatives in many parts of the world and it is no longer recommended as a first-line treatment.[1][5] This guide provides a detailed technical overview of stavudine for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Stavudine is a white to off-white crystalline solid.[6][7] Its chemical name is 2',3'-didehydro-3'-deoxythymidine.[6][7] The drug is stable, combustible, and incompatible with strong oxidizing agents.[8]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂N₂O₄ | [1][6][9] |

| Molecular Weight | 224.2 g/mol | [1][6][7][9] |

| CAS Number | 3056-17-5 | [1] |

| Melting Point | 159-160°C | [8] |

| Solubility (23°C) | ~83 mg/mL in water; ~30 mg/mL in propylene glycol | [6][7] |

| n-Octanol/Water Partition Coefficient | 0.144 | [6][7] |

Mechanism of Action

Stavudine is a prodrug, meaning it must be metabolized intracellularly to its active form.[2] As a thymidine analog, it undergoes a three-step phosphorylation process catalyzed by host cellular kinases to become stavudine 5'-triphosphate (d4T-TP).[1][2][4][10]

The active d4T-TP metabolite inhibits HIV-1 reverse transcriptase via two primary mechanisms:

-

Competitive Inhibition : Stavudine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the viral reverse transcriptase enzyme.[1][7][11] The inhibition constant (Ki) for this interaction ranges from 0.0083 to 0.032 µM.[6][7]

-

DNA Chain Termination : Once incorporated into the growing viral DNA strand, stavudine acts as a chain terminator.[4][11] It lacks the 3'-hydroxyl (3'-OH) group necessary to form a 5' to 3' phosphodiester bond with the next incoming nucleotide, thereby halting DNA synthesis and viral replication.[4][11]

References

- 1. Stavudine - Wikipedia [en.wikipedia.org]

- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 3. longdom.org [longdom.org]

- 4. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 5. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Stavudine | 3056-17-5 [chemicalbook.com]

- 9. Stavudine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

The Intracellular Journey of Stavudine: A Technical Guide to Its Phosphorylation and Activation

For Researchers, Scientists, and Drug Development Professionals

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T), a synthetic thymidine nucleoside analog, has been a component of antiretroviral therapy for the treatment of HIV-1 infection. As a prodrug, stavudine requires intracellular phosphorylation to its active triphosphate form, stavudine triphosphate (d4T-TP), to exert its antiviral effect. This process is a critical determinant of the drug's efficacy and is mediated by a series of host cell kinases. This technical guide provides an in-depth exploration of the core mechanisms of stavudine's intracellular activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

The Phosphorylation Cascade: A Three-Step Intracellular Conversion

The transformation of stavudine into its pharmacologically active form is a sequential process involving three key enzymatic steps. This cascade is initiated in the cytoplasm of the host cell and progressively adds phosphate groups to the stavudine molecule.

-

Monophosphorylation by Thymidine Kinase: The first and often rate-limiting step is the conversion of stavudine to stavudine monophosphate (d4T-MP). This reaction is primarily catalyzed by the cellular enzyme thymidine kinase (TK), particularly the cytosolic isoform, TK1.[1][2] While TK1 is the main enzyme responsible, other kinases may play a minor role.[1] The efficiency of this initial phosphorylation is a crucial factor influencing the overall formation of the active triphosphate metabolite.

-

Diphosphorylation by Thymidylate Kinase: Following its formation, stavudine monophosphate serves as a substrate for thymidylate kinase (TMPK). This enzyme catalyzes the addition of a second phosphate group, converting d4T-MP to stavudine diphosphate (d4T-DP).[3] The phosphorylation efficiency of d4T-MP by TMPK is notably lower than that of the natural substrate, deoxythymidine monophosphate (dTMP).[4]

-

Triphosphorylation by Nucleoside Diphosphate Kinase: The final step in the activation cascade is the phosphorylation of stavudine diphosphate to the active stavudine triphosphate (d4T-TP). This reaction is mediated by nucleoside diphosphate kinase (NDPK), an enzyme with broad substrate specificity.[5][6] However, NDPK has been shown to be relatively inefficient in phosphorylating nucleoside diphosphate analogs like d4T-DP, which can represent a bottleneck in the activation pathway.[6][7]

Once formed, stavudine triphosphate acts as a competitive inhibitor of HIV reverse transcriptase and can be incorporated into the growing viral DNA chain, causing chain termination due to the absence of a 3'-hydroxyl group.[8][9]

Quantitative Analysis of Stavudine Phosphorylation

The efficiency of each phosphorylation step can be quantified by examining the kinetic parameters of the involved enzymes. The following tables summarize the available quantitative data for the enzymes responsible for stavudine's intracellular activation.

| Enzyme | Substrate | Km (µM) | Vmax (relative to natural substrate) | Reference |

| Thymidine Kinase 1 (TK1) | Stavudine | ~138 - 142 | ~5% of AZT | [10] |

| Thymidine Kinase (crude extract) | Stavudine | 142 | 5% of AZT | [9] |

Table 1: Kinetic Parameters for Stavudine Monophosphorylation. Km represents the substrate concentration at half-maximal velocity, indicating the enzyme's affinity for the substrate. Vmax is the maximum rate of the reaction.

| Enzyme | Substrate | Km (µM) | Kcat (s-1) | Kcat/Km (s-1µM-1) | Relative Efficiency (%) | Reference |

| Thymidylate Kinase (TMPK) | d4TMP | 115.3 ± 15.2 | 0.03 ± 0.00 | 0.00026 | 1.1 | [1] |

| Thymidylate Kinase (TMPK) | dTMP (natural substrate) | 12.3 ± 2.2 | 2.40 ± 0.36 | 0.195 | 100 | [1] |

Table 2: Kinetic Parameters for Stavudine Diphosphorylation. Kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The Kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

| Enzyme | Substrate | Catalytic Efficiency (relative to natural substrate) | Reference |

| Nucleoside Diphosphate Kinase (NDPK) | d4TDP | ~10-fold higher than AZT-DP, but significantly lower than natural substrates | [5][11] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of stavudine phosphorylation.

Thymidine Kinase Activity Assay

This protocol is adapted from methods used to assess the phosphorylation of thymidine analogs.

Objective: To determine the kinetic parameters (Km and Vmax) of thymidine kinase for stavudine.

Materials:

-

Purified or recombinant human thymidine kinase 1.

-

[³H]-Stavudine of known specific activity.

-

ATP solution.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT).

-

DEAE-cellulose filter discs.

-

Wash buffers (e.g., 1 mM ammonium formate, ethanol).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and varying concentrations of [³H]-stavudine.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding a known amount of thymidine kinase.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter disc.

-

Wash the filter discs extensively with wash buffers to remove unreacted [³H]-stavudine.

-

Dry the filter discs and measure the radioactivity corresponding to the phosphorylated [³H]-stavudine monophosphate using a scintillation counter.

-

Calculate the reaction velocity at each substrate concentration.

-

Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Thymidylate Kinase Activity Assay

This protocol is based on methods for assessing the phosphorylation of monophosphate analogs.[1]

Objective: To determine the kinetic parameters of thymidylate kinase for stavudine monophosphate.

Materials:

-

Purified or recombinant human thymidylate kinase.

-

Stavudine monophosphate (d4T-MP).

-

ATP solution.

-

Reaction buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2.5 mM DTT, 4 mM MgCl₂).

-

HPLC system with an anion-exchange column.

-

Mobile phase buffers.

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, a fixed concentration of ATP, and varying concentrations of d4T-MP.

-

Initiate the reactions by adding a known amount of thymidylate kinase.

-

Incubate at 37°C for a specific time.

-

Terminate the reactions by heat inactivation or addition of a quenching agent (e.g., perchloric acid).

-

Analyze the reaction products by HPLC to separate and quantify the formation of stavudine diphosphate (d4T-DP).

-

Calculate the reaction velocity at each d4T-MP concentration.

-

Determine Km and Vmax using Michaelis-Menten kinetics.

Quantification of Intracellular Stavudine Phosphates by LC-MS/MS

This protocol provides a general workflow for the sensitive detection of stavudine and its phosphorylated metabolites within cells.[12][13]

Objective: To measure the intracellular concentrations of stavudine, d4T-MP, d4T-DP, and d4T-TP in cultured cells or patient-derived peripheral blood mononuclear cells (PBMCs).

Materials:

-

Cell culture medium and reagents or PBMC isolation reagents.

-

Stavudine.

-

Lysis buffer (e.g., 60-70% cold methanol).

-

Internal standards (e.g., stable isotope-labeled analogs).

-

LC-MS/MS system with a suitable column (e.g., C18 reversed-phase).

-

Mobile phase solvents.

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., CEM, MT-4) to a desired density and treat with a known concentration of stavudine for a specified time. For PBMCs, isolate the cells from whole blood using density gradient centrifugation.

-

Cell Lysis and Extraction:

-

Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells by adding a cold lysis buffer (e.g., methanol/water mixture).

-

Add an internal standard to each sample.

-

Vortex and incubate on ice to precipitate proteins.

-

Centrifuge to pellet the cellular debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the intracellular metabolites.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a reversed-phase column.

-

Detect and quantify the parent drug and its phosphorylated metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of stavudine, d4T-MP, d4T-DP, and d4T-TP standards.

-

Determine the intracellular concentrations of the analytes in the samples by comparing their peak areas to the calibration curves and normalizing to the cell number or protein content.

-

Visualizing the Pathway and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the stavudine phosphorylation pathway and a typical experimental workflow.

Caption: Intracellular phosphorylation pathway of stavudine.

References

- 1. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new sensitive cartridge-RIA method for determination of stavudine (D4T) triphosphate in human cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Assay of nucleoside-diphosphate kinase activity by the coupled nucleotidyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous quantitation of the 5'-triphosphate metabolites of zidovudine, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct determination of phosphorylated intracellular anabolites of stavudine (d4T) by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Stavudine using a Validated High-Performance Liquid Chromatography (HPLC) Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of stavudine, a nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1] This method is applicable for the analysis of stavudine in bulk drug substances and pharmaceutical dosage forms. The described protocol offers a simple, accurate, and precise method for routine quality control and research applications.

Introduction

Stavudine (2',3'-didehydro-2',3'-dideoxythymidine) is an essential antiretroviral medication.[1] Ensuring the quality and potency of stavudine in pharmaceutical products is critical for patient safety and therapeutic efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the quantification of active pharmaceutical ingredients (APIs) due to its high specificity, sensitivity, and accuracy.[2] This document provides a detailed experimental protocol for an isocratic RP-HPLC method for stavudine analysis, including system suitability parameters and method validation in accordance with International Conference on Harmonisation (ICH) guidelines.[1][3]

Experimental

Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, pump, and autosampler.

-

Column: A C18 reversed-phase column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm particle size) is a suitable choice.[3]

-

Solvents: HPLC grade methanol, acetonitrile, and purified water.

-

Chemicals: Stavudine reference standard, ortho-phosphoric acid.

-

Filters: 0.45 µm membrane filters for solvent and sample filtration.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of stavudine is presented in Table 1.

Table 1: Optimized HPLC Method Parameters for Stavudine Quantification

| Parameter | Condition |

| Stationary Phase | C18 Column (250 x 4.6 mm, 5 µm)[3][4] |

| Mobile Phase | Water : Methanol (60:40 v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL[3] |

| Column Temperature | Ambient[3] |

| Detection Wavelength | 266 nm[3][5] |

| Run Time | Approximately 6 minutes[3] |

Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of stavudine reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark.

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 5-25 µg/mL by diluting with the mobile phase.[5]

Preparation of Sample Solutions (from Tablet Formulation)

-

Weigh and finely powder twenty tablets to determine the average tablet weight.[6]

-

Accurately weigh a quantity of the powder equivalent to 10 mg of stavudine and transfer it to a 100 mL volumetric flask.[1]

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.[7]

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL).

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of a blank solution (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solutions in triplicate to establish the calibration curve and check for system suitability.

-

Inject the sample solutions in triplicate.

-

Record the peak areas and calculate the concentration of stavudine in the samples using the calibration curve.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity (Concentration Range) | 5-25 µg/mL[5] |

| Correlation Coefficient (r²) | > 0.999[5] |

| Accuracy (% Recovery) | 99.16 - 101.89%[4] |

| Precision (% RSD) | < 2%[5] |

| Limit of Detection (LOD) | 0.11 µg/mL[8] |

| Limit of Quantification (LOQ) | 0.38 µg/mL[8] |

| Retention Time | Approximately 3 minutes[3] |

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of stavudine using the described HPLC method.

Caption: Workflow for stavudine quantification by HPLC.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of stavudine in bulk and pharmaceutical dosage forms. The short run time allows for a high throughput of samples, making it suitable for routine quality control analysis. The method has been validated according to ICH guidelines, ensuring reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Simultaneous quantification of stavudine, lamivudine and nevirapine by UV spectroscopy, reverse phase HPLC and HPTLC in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpdr.com [ijpdr.com]

- 6. Determination of lamivudine and stavudine in pharmaceutical preparations using chemometrics-assisted spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

Application Notes and Protocols for the Use of Stavudine Sodium in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine, also known as d4T, is a synthetic thymidine nucleoside analog with potent antiviral activity against the human immunodeficiency virus (HIV).[1] It functions as a reverse transcriptase inhibitor, competing with the natural substrate, thymidine triphosphate, and causing DNA chain termination upon incorporation into viral DNA.[2][3][4] Beyond its antiviral effects, stavudine has been noted for its impact on cellular processes, particularly mitochondrial function, making it a compound of interest in various cell culture-based research applications, including virology, toxicology, and cancer studies.

These application notes provide detailed protocols for utilizing stavudine sodium in cell culture assays to evaluate its effects on cell viability, mitochondrial function, cell cycle progression, and apoptosis.

Mechanism of Action

Stavudine is a prodrug that is phosphorylated by cellular kinases to its active triphosphate form.[2][3][4] Stavudine triphosphate inhibits HIV-1 reverse transcriptase by competing with deoxythymidine triphosphate (dTTP) and by being incorporated into the growing viral DNA chain, which then terminates elongation due to the absence of a 3'-hydroxyl group.[4][5]

Significantly for cell culture applications, stavudine triphosphate also inhibits human DNA polymerase γ, the enzyme responsible for mitochondrial DNA (mtDNA) replication.[2][5] This inhibition leads to mtDNA depletion, mitochondrial dysfunction, and can subsequently trigger pathways leading to cytotoxicity and apoptosis.[6]

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. rsc.org [rsc.org]

- 4. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Stavudine Sodium: Application Notes and Protocols for In Vitro Antiviral Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of stavudine sodium, a nucleoside reverse transcriptase inhibitor (NRTI), in in vitro antiviral testing against the Human Immunodeficiency Virus (HIV). Detailed protocols for assessing antiviral efficacy and cytotoxicity are provided to guide researchers in the accurate evaluation of stavudine and other potential antiretroviral compounds.

Introduction

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine nucleoside analog with potent activity against HIV-1.[1][2] As with other NRTIs, its antiviral effect is dependent on intracellular phosphorylation to its active triphosphate form, stavudine triphosphate (d4T-TP).[3][4] This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA, thus halting viral replication.[1][5][6] In vitro antiviral testing is a critical first step in the evaluation of antiretroviral drugs, providing essential data on their efficacy and potential toxicity before proceeding to more complex studies.

Mechanism of Action

Stavudine's mechanism of action involves several key intracellular steps. Once it enters a host cell, cellular kinases phosphorylate it to stavudine monophosphate, then diphosphate, and finally to the active stavudine triphosphate.[3][5] Stavudine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV reverse transcriptase enzyme.[6] Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the stavudine molecule prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[1][6]

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of stavudine against HIV-1 in various cell lines.

Table 1: In Vitro Anti-HIV-1 Activity of Stavudine

| Cell Line | Virus Isolate | Assay Method | EC50 (µM) | Reference(s) |

| Peripheral Blood Mononuclear Cells (PBMCs) | Laboratory and Clinical Isolates | p24 Antigen | 0.009 - 4 | [4] |

| Monocytic Cells | Laboratory and Clinical Isolates | p24 Antigen | 0.009 - 4 | [4] |

| Lymphoblastoid Cell Lines | Laboratory and Clinical Isolates | p24 Antigen | 0.009 - 4 | [4] |

| MT-4 Cells | HIV-1 (various strains) | Viral Antigen Expression | Not specified | [7] |

| CEM Cells | HIV-1 | Not specified | Not specified | [8] |

Table 2: In Vitro Cytotoxicity of Stavudine

| Cell Line | Assay Method | CC50 (µM) | Reference(s) |

| MOLT-4 (uninfected) | Not specified | 59.8 | Not specified |

| MOLT-4/IIIB (HIV-1 infected) | Not specified | 2.2 | Not specified |

| CEM | Not specified | Not specified | [8] |

| HepG2 | Cell Viability | >200 (28-day exposure) | [9] |

| MT-4 | Cell Viability | >200 (28-day exposure) | [9] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Determination of Antiviral Activity (EC50) using HIV-1 p24 Antigen Capture Assay

This protocol describes the determination of the 50% effective concentration (EC50) of stavudine by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Materials:

-

This compound

-

Susceptible target cells (e.g., MT-4, CEM, or stimulated Peripheral Blood Mononuclear Cells - PBMCs)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)

-

HIV-1 stock (laboratory-adapted strain, e.g., HIV-1 IIIB or NL4-3)

-

96-well cell culture plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

Microplate reader

Procedure:

-

Cell Preparation:

-

Culture target cells in complete medium to ensure they are in the logarithmic growth phase.

-

On the day of the assay, determine cell viability (should be >95%) and adjust the cell concentration to the desired density (e.g., 1 x 10^5 cells/mL).

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent.

-

Perform serial dilutions of the stavudine stock solution in complete cell culture medium to achieve a range of concentrations to be tested. It is recommended to perform 2-fold or 3-fold dilutions.

-

-

Assay Setup:

-

Add 100 µL of the appropriate stavudine dilutions to triplicate wells of a 96-well plate.

-

Include wells for a "no-drug" virus control (cells + virus) and a "no-virus" cell control (cells only).

-

Add 50 µL of the prepared cell suspension to each well.

-

-

Infection:

-

Dilute the HIV-1 stock in complete cell culture medium to a predetermined multiplicity of infection (MOI).

-

Add 50 µL of the diluted virus to each well, except for the "no-virus" cell control wells.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4 to 7 days. The incubation period should be optimized based on the cell line and virus strain used.

-

-

p24 Antigen Quantification:

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Subtract the background absorbance (from "no-virus" cell control wells).

-

Calculate the percentage of viral inhibition for each stavudine concentration relative to the "no-drug" virus control.

-